[(2,3-Dimethylphenyl)methyl](2-ethoxyethyl)amine
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Overview
Description
(2,3-Dimethylphenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 3 positions, a methyl group attached to the phenyl ring, and an ethoxyethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the reaction of 2,3-dimethylbenzyl chloride with 2-ethoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (2,3-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2,3-Dimethylphenyl)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,3-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(2,3-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:
[(2,3-Dimethylphenyl)methyl]amine: Lacks the ethoxyethyl group, which may affect its reactivity and applications.
(2,3-Dimethylphenyl)methylamine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group, which can influence its chemical properties and uses.
The uniqueness of (2,3-Dimethylphenyl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C13H21NO/c1-4-15-9-8-14-10-13-7-5-6-11(2)12(13)3/h5-7,14H,4,8-10H2,1-3H3 |
InChI Key |
BWNUQMNADUMENJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=CC(=C1C)C |
Origin of Product |
United States |
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